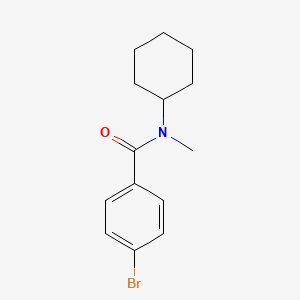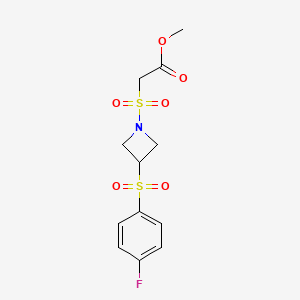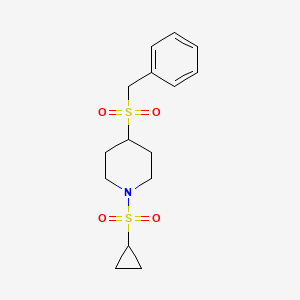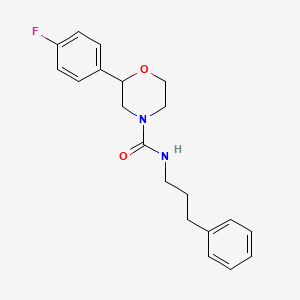
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide, also known as DNBS, is a chemical compound that has gained attention in scientific research due to its potential use as an immunomodulatory agent. DNBS is a sulfonamide derivative that has shown promising results in various studies for its ability to modulate the immune system response.
Aplicaciones Científicas De Investigación
Fluorescence Sensing and Intracellular Imaging
A naphthalene-based sulfonamide chemosensor has been developed for the selective detection of Al3+ ions in aqueous systems, showcasing its potential for fluorescence sensing and intracellular imaging. This chemosensor exhibits a significant fluorescence enhancement in the presence of Al3+ ions, making it a powerful tool for biological and environmental monitoring. The probe's bio-compatibility and non-mutagenicity, attributed to the sulfonamide derivative, highlight its suitability for intracellular detection of Al3+ in cultured cells, alongside its antimicrobial activity. This application demonstrates the compound's relevance in both environmental and biological contexts (S. Mondal et al., 2015).
Polymer and Membrane Technology
Research has also been conducted on polymers and membranes incorporating sulfonamide and naphthalene derivatives. These materials exhibit high thermal stability and improved solubility, making them valuable in various technological applications, including advanced material synthesis and environmental remediation. For instance, novel poly(sulfone ether ester imide)s have been synthesized, demonstrating the potential of these compounds in creating high-performance materials with desirable physical properties (S. Mehdipour‐Ataei, 2005). Additionally, sulfonated polybenzothiazoles containing naphthalene units have been developed for use as proton exchange membranes, offering high proton conductivity, thermal and oxidative stability, and mechanical properties, underscoring their importance in fuel cell technology (Gang Wang & M. Guiver, 2017).
Enzyme Inhibition for Therapeutic Applications
The investigation into sulfonamide derivatives of dagenan chloride has revealed their significant enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase. This research opens pathways for developing new anti-inflammatory and anti-diabetic drugs, highlighting the compound's therapeutic potential. The study emphasizes the need for further in vivo evaluations to confirm these findings and explore their practical implications (M. Abbasi et al., 2015).
Environmental Remediation
Sulfonamide antibiotics' adsorption onto multiwalled carbon nanotubes has been studied, suggesting an effective method for removing these pollutants from aquatic environments. This research indicates the compound's applicability in environmental remediation, particularly in purifying water contaminated with sulfonamide antibiotics through adsorption processes (L. Ji et al., 2009).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-18(15-8-9-19-16(12-15)10-11-25-19)13-21-26(23,24)20-7-3-5-14-4-1-2-6-17(14)20/h1-9,12,18,21-22H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRBDVOHCWDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2576360.png)
![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2576362.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)

![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)
